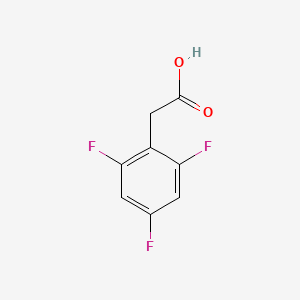

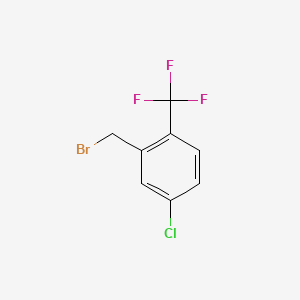

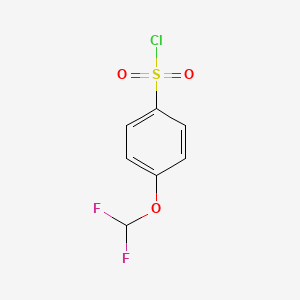

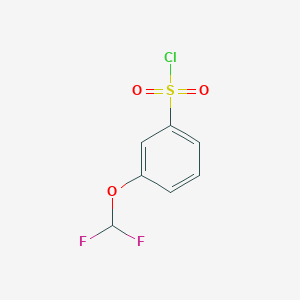

3-Nitro-4-(trifluoromethoxy)bromobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nitrobenzene derivatives often involves nitration reactions and subsequent modifications. For example, the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) involves lithiation followed by reaction with 2-methyl-2-nitrosopropane and oxidation with Ag2O . Similarly, 2,3,4-Trifluoronitrobenzene is synthesized from 2,6-dichlorofluorobenzene through nitration and fluorination steps . These methods suggest that the synthesis of 3-Nitro-4-(trifluoromethoxy)bromobenzene could also involve a multi-step process including nitration and the introduction of the trifluoromethoxy group.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is characterized by the presence of nitro groups and other substituents on the benzene ring. The crystal and molecular structures of such compounds have been determined, showing how substituents like CF3 can cause twisting of nitro groups out of the plane of the benzene ring . This information can be extrapolated to suggest that the trifluoromethoxy and bromo substituents in 3-Nitro-4-(trifluoromethoxy)bromobenzene would also influence its molecular conformation.

Chemical Reactions Analysis

Nitrobenzene derivatives undergo various chemical reactions, including photoreactions with hydrobromic acid , reactions with nucleophiles , and electrochemical reductions . These reactions often involve the nitro group and can lead to the formation of radical anions, arylzinc compounds, and other products. The reactivity of 3-Nitro-4-(trifluoromethoxy)bromobenzene would likely be influenced by both the electron-withdrawing trifluoromethoxy group and the electron-donating bromo group.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or donating groups affects their reactivity, as seen in the photoreaction of nitrobenzenes . The electrochemical behavior of these compounds can vary significantly in different solvents, as demonstrated by the reactivity of the 1-bromo-4-nitrobenzene radical anion in an ionic liquid . These insights suggest that 3-Nitro-4-(trifluoromethoxy)bromobenzene would have unique physical and chemical properties that could be explored through experimental studies.

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-2-nitro-1-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGUXYDXDJIDCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381417 |

Source

|

| Record name | 3-Nitro-4-(trifluoromethoxy)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(trifluoromethoxy)bromobenzene | |

CAS RN |

95668-20-5 |

Source

|

| Record name | 3-Nitro-4-(trifluoromethoxy)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.